3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .Scientific Research Applications
Synthesis and Derivative Formation:
- Bromination and Heterocyclic Compounds: Bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine leads to 1,3-dibromo and 1-bromo derivatives. These findings align with predictions based on frontier-electron density calculations. The NMR spectra of these compounds suggest potential applications in synthesis and analysis of heterocyclic compounds (Paudler & Dunham, 1965).
- Efficient Synthesis Methodology: An efficient synthesis process for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been developed, indicating the potential for scalable production of this compound and its analogues (Nechayev et al., 2013).
Application in Organic and Medicinal Chemistry:
- Synthesis of Sulfonamides: Development of synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines with sulfonamide groups. This advancement in organic synthesis could lead to new medicinal chemistry applications (Ikaunieks, Björkling, & Loža, 2015).
- Palladium-Mediated Functionalization: Selective palladium-mediated functionalization of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system for the synthesis of natural alkaloids such as variolin B and deoxyvariolin B, demonstrating its utility in complex organic syntheses (Baeza et al., 2010).
Advanced Chemical Reactions and Analysis:
- Reactions with Nitriles: Reaction of β-(lithiomethyl)azines with nitriles to produce pyrrolo-pyridines, showcasing the compound's reactivity and utility in producing various heterocyclic structures (Davis, Wakefield, & Wardell, 1992).
- Synthesis of Pyridine Derivatives: Direct detection of pyridine formation from the reaction of CH (CD) with pyrrole, indicating potential applications in atmospheric chemistry and combustion processes (Soorkia et al., 2010).
Potential Therapeutic Applications:
- Antitumor Activity: Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrating antitumor activity in models of diffuse malignant peritoneal mesothelioma, highlighting potential therapeutic applications (Carbone et al., 2013).
Safety and Hazards
Mechanism of Action
- The primary targets of 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine are not clearly recognized. However, related pyrrolopyrazine derivatives have shown activity against various targets, such as antibacterial, antifungal, and antiviral activities for pyrrolo[1,2-a]pyrazine derivatives and kinase inhibition for 5H-pyrrolo[2,3-b]pyrazine derivatives .
Target of Action
Researchers can use this information to design and synthesize new leads for treating various diseases . 🌟
Biochemical Analysis
Biochemical Properties
3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The compound’s interaction with FGFRs leads to the inhibition of downstream signaling pathways, affecting processes like cell proliferation and migration . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound may affect other cellular processes, such as migration and invasion, by altering the expression of specific genes and proteins involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of FGFRs, which involves binding to the receptor’s active site and preventing its activation . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered cellular responses . Additionally, the compound may interact with other biomolecules, such as transcription factors and enzymes, influencing their activity and resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit FGFRs and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its activity and function . Studies have shown that the compound can accumulate in certain tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, affecting various signaling pathways and cellular processes .
Properties
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-2-3-10-4-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRPPHQYYHQOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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